molecular formula C11H16ClN3O4S B12855000 (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B12855000
M. Wt: 321.78 g/mol
InChI Key: JZAQXJJAPSGZLC-FVGYRXGTSA-N
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Description

(3S)-1-(2-Nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chiral piperidine derivative featuring a 2-nitrobenzenesulfonyl group. This compound is synthesized via sulfonylation of (S)-piperidin-3-amine, which is prepared from L-ornithine hydrochloride through a multi-step process involving reduction and functionalization . The 2-nitrobenzenesulfonyl moiety enhances electrophilicity and stability, making it valuable in medicinal chemistry and asymmetric synthesis. Its stereochemistry at the 3-position (S-configuration) is critical for enantioselective applications, such as chiral derivatizing agents (CDAs) for NMR analysis .

Properties

Molecular Formula

C11H16ClN3O4S

Molecular Weight

321.78 g/mol

IUPAC Name

(3S)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m0./s1

InChI Key

JZAQXJJAPSGZLC-FVGYRXGTSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the piperidine derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

(S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to analogues based on:

  • Core structure : Piperidin-3-amine derivatives.
  • Substituents : Variations in sulfonyl groups and aromatic rings.
Table 1: Structural and Functional Comparison
Compound Name Substituent on Sulfonyl/Amine Group Molecular Weight (g/mol) Key Properties/Applications References
(3S)-1-(2-Nitrobenzenesulfonyl)piperidin-3-amine HCl 2-Nitrobenzenesulfonyl ~325.78 (calc.) Chiral derivatization, potential drug intermediate
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine 2-Methoxybenzenesulfonyl ~296.35 (calc.) Reduced electrophilicity due to electron-donating methoxy group
1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine 3-(Trifluoromethyl)phenyl ~230.26 Hydrophobic, electron-withdrawing CF₃ group; lacks sulfonyl
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl Cyclopropanesulfonyl 240.75 Compact sulfonyl group; altered steric effects
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl Benzyl, N-methyl ~299.26 Immunosuppressant applications; lacks nitro/sulfonyl

Stereochemical Considerations

  • The S-configuration in the target compound is crucial for enantioselective applications, such as CDAs for carboxylic acid analysis .
  • In contrast, the R-configuration in cyclopropane and benzyl derivatives () alters binding affinities in biological systems .

Research Findings and Data

Reactivity in SN Reactions

  • Nitrobenzenesulfonyl derivatives : React efficiently with silylated nucleophiles (e.g., 5-fluorouracil) under SnCl₄/MeCN conditions at 50°C. The nitro group’s electron-withdrawing nature accelerates reactions compared to methoxy variants .
  • Methoxybenzenesulfonyl analogues : Require harsher conditions due to reduced electrophilicity, leading to lower yields in sulfonamide couplings .

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